BenchChemオンラインストアへようこそ!

1-(3-Ethoxy-4-fluorophenyl)sulfonylpyrrolidine

Lipophilicity Drug design Physicochemical properties

1-(3-Ethoxy-4-fluorophenyl)sulfonylpyrrolidine is a synthetic sulfonamide derivative that incorporates a pyrrolidine ring directly attached to a 3-ethoxy-4-fluorophenylsulfonyl moiety. The compound possesses a molecular formula of C12H16FNO4S and a molecular weight of 289.33 g/mol.

Molecular Formula C12H16FNO3S
Molecular Weight 273.32
CAS No. 714211-11-7
Cat. No. B2867631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Ethoxy-4-fluorophenyl)sulfonylpyrrolidine
CAS714211-11-7
Molecular FormulaC12H16FNO3S
Molecular Weight273.32
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)F
InChIInChI=1S/C12H16FNO3S/c1-2-17-12-9-10(5-6-11(12)13)18(15,16)14-7-3-4-8-14/h5-6,9H,2-4,7-8H2,1H3
InChIKeyFMIFUUKJTKRFJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Ethoxy-4-fluorophenyl)sulfonylpyrrolidine (CAS 714211-11-7): Structural and Procurement Baseline for a Differentiated Sulfonylpyrrolidine


1-(3-Ethoxy-4-fluorophenyl)sulfonylpyrrolidine is a synthetic sulfonamide derivative that incorporates a pyrrolidine ring directly attached to a 3-ethoxy-4-fluorophenylsulfonyl moiety [1]. The compound possesses a molecular formula of C12H16FNO4S and a molecular weight of 289.33 g/mol [2]. It is commercially available from multiple suppliers, primarily for research purposes [3]. The compound’s pyrrolidine core, a five-membered nitrogen heterocycle, confers distinct conformational and physicochemical properties compared to its six- or seven-membered ring analogs (piperidine, azepane) or alternative heterocyclic replacements (piperazine, benzimidazole). Despite limited publicly available direct biological activity data specific to this compound, its value proposition for procurement rests on the quantifiable differentiation of its structural and physicochemical attributes relative to the closest identifiable analogs.

Why 1-(3-Ethoxy-4-fluorophenyl)sulfonylpyrrolidine Cannot Be Casually Replaced by Its Closest Analogs


Scientific selection of a research compound hinges on the precise combination of the heterocyclic core and the phenyl ring substitution pattern, which collectively define molecular recognition, physicochemical properties, and patentability. The compound 1-(3-ethoxy-4-fluorophenyl)sulfonylpyrrolidine occupies a specific niche: the pyrrolidine ring is a key pharmacophore in multiple distinct patent families, notably those targeting group I metabotropic glutamate receptors (mGluR1/5) [1] and matrix metalloproteinases (MMP-2) [2]. Simultaneously, the 3-ethoxy-4-fluoro substitution pattern on the phenyl ring introduces a unique electronic landscape. Simply substituting the pyrrolidine ring with an azepane (as in the known direct analog) alters the compound’s lipophilicity, molecular shape, and its established intellectual property position. Similarly, changing the core to benzimidazole or piperazine while retaining the phenylsulfonyl group diverts the compound’s known biological annotation toward entirely different target families (e.g., casein kinase 1 or central nervous system receptors). Direct, quantitative comparative data are essential to substantiate these differences for an informed procurement decision.

Quantitative Differentiation Evidence for 1-(3-Ethoxy-4-fluorophenyl)sulfonylpyrrolidine vs. Analogues


Pyrrolidine vs. Azepane: A Quantified LogP Divergence Driven by Ring Size

The decision to procure the pyrrolidine derivative over its direct seven-membered ring analog, 1-(3-ethoxy-4-fluorophenyl)sulfonylazepane, is quantitatively supported by a significant difference in predicted lipophilicity. The computed logP for 1-(3-ethoxy-4-fluorophenyl)sulfonylpyrrolidine is 1.292 [1], while the azepane analog, with a molecular formula of C14H20FNO3S and a molecular weight of 301.38 g/mol, is predicted to have a substantially higher logP. This difference is consistent with the general trend observed for pyrrolidine and azepane cores; parent pyrrolidine has a logP of 0.46 while azepane is predicted to be significantly higher [2]. The lower logP of the target compound implies a distinct profile in terms of solubility, membrane permeability, and non-specific binding, which is a critical parameter for in vitro assay design.

Lipophilicity Drug design Physicochemical properties

Electronic Landscape Differentiation: Ethoxy and Fluorine Substitution Pattern

The specific 3-ethoxy-4-fluorophenyl group in the target compound creates a distinct electronic environment compared to other regioisomeric or differently substituted analogs. The presence of the electron-donating ethoxy group at the 3-position, ortho to the electron-withdrawing fluorine, establishes a unique dipole. While direct Hammett constants for this specific substitution pattern are not readily available, the synthetic use of 3-ethoxy-4-fluorobenzenesulfonyl chloride as a dedicated building block confirms that this substitution pattern is not a default choice but a designed feature. This contrasts with the more common 4-fluoro or 4-ethoxy monosubstituted or 3,4-dichloro analogs, which would alter the electron density on the phenyl ring and, consequently, any structure-activity relationship.

Structure-Activity Relationship Medicinal Chemistry Molecular Design

Divergent Biological Annotation by Heterocyclic Core: Evidence from Patent and Bioassay Landscapes

The pyrrolidine core of the target compound is specifically associated with affinity for Group I metabotropic glutamate receptors (mGluR1/5) in patent literature, with sulfonylpyrrolidine derivatives claimed for treating acute and chronic neurological disorders [1]. In contrast, the analog with a benzimidazole core, 1-(3-ethoxy-4-fluorophenyl)sulfonylbenzimidazole, is described as a potent inhibitor of protein kinase CK1δ and CK1ε . A third core type, piperazine, is found in phenylsulfonyl derivatives that act as selective antagonists for central nervous system disorders, specifically schizophrenia and psychosis [2]. The azepane analog, meanwhile, has only nominal activity against ion channel NompC (EC50 = 29.9 µM) and mucolipin-3 (EC50 > 29.9 µM), indicating a lack of significant biological annotation [3]. This divergence in biological space underscores that the heterocyclic core is not interchangeable.

Target Selectivity Drug Discovery Bioassay

Intellectual Property Positioning: Pyrrolidine Core vs. Alternative Heterocycles

The sulfonylpyrrolidine scaffold is the subject of multiple patent families with defined therapeutic indications. For instance, sulfonylpyrrolidine derivatives are claimed in patents directed toward the prevention and treatment of dyslipidemia, cardiovascular and atherosclerotic disorders via HDL modulation [1]. Separate patent families claim sulfonylpyrrolidines as androgen receptor modulators [2]. This IP protection differs from azepane derivatives, which are claimed for anti-cell-proliferation activity [3], and piperazine derivatives, which are claimed for CNS disorders. The construction of a robust, defensible research program with commercial potential would necessitate using a compound core with the appropriate IP coverage. The pyrrolidine core of the target compound thus represents a distinct and potentially valuable strategic choice.

Intellectual Property Drug Development Patent Landscape

Class-Level Evidence: Sulfonylpyrrolidines as a Privileged Scaffold for Biofilm Inhibition

While specific data for the target compound is absent, the 2-aryl-1-sulfonylpyrrolidine class has been investigated as inhibitors of bacterial biofilm formation. In a whole-cell assay using Vibrio aquamarinus DSM 26054, several tested 2-aryl-1-sulfonylpyrrolidine derivatives demonstrated the ability to suppress biofilm growth [1]. The study confirmed that all tested compounds were non-genotoxic, validating the scaffold's potential for further development. The target compound, with its distinct 3-ethoxy-4-fluorophenyl group, represents a novel, untested member of this class. This presents an opportunity to explore biofilm inhibition with a new substitution pattern that has not been reported in the literature.

Antimicrobial Resistance Biofilm Bacterial Pathogenesis

Procurement-Driven Application Scenarios for 1-(3-Ethoxy-4-fluorophenyl)sulfonylpyrrolidine


mGluR-Focused Neurological Disorder Research

For a program investigating the role of Group I metabotropic glutamate receptors in neurological disorders, the sulfonylpyrrolidine core is directly supported by patent literature claiming affinity to these targets [1]. The target compound provides a specific starting point with a 3-ethoxy-4-fluorophenyl substitution pattern for lead optimization, avoiding the nominal activity of the azepane analog.

Matrix Metalloproteinase-2 (MMP-2) Inhibitor Lead Development

The sulfonylpyrrolidine scaffold has demonstrated highly selective inhibition of MMP-2 over AP-N in previous studies [2], with some derivatives showing IC50 values as low as 17 nM. The target compound, with its unique aryl substitution, can be used to probe the structure-activity relationship of this selectivity.

Bacterial Biofilm Formation Inhibitor Screening

Building on class-level evidence that 2-aryl-1-sulfonylpyrrolidine derivatives suppress biofilm formation in Vibrio aquamarinus without genotoxicity [3], the target compound can be deployed as a candidate in biofilm inhibitor screens. Its substitution pattern has not been previously reported in this context, offering a novel chemotype for hit discovery.

Novel Sulfonamide Library Design via Scaffold Hopping

The compound serves as a key reference point for scaffold hopping experiments, where the pyrrolidine, azepane, piperazine, and benzimidazole cores are compared head-to-head. The divergent biological annotations of each core—mGluR vs. CK1δ/ε vs. CNS receptors—allow researchers to map the pharmacophoric requirements for each target family.

Quote Request

Request a Quote for 1-(3-Ethoxy-4-fluorophenyl)sulfonylpyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.